![molecular formula C11H16N2O B1464504 [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol CAS No. 1248210-53-8](/img/structure/B1464504.png)
[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol
Übersicht
Beschreibung
“[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, enantiopure (S)-diphenyl(pyrrolidin-2-yl)methanol and its derivatives represent an important type of chiral auxiliaries for asymmetric synthesis . Another study reported the synthesis of a new alkylaminophenol compound by the Petasis reaction .Molecular Structure Analysis
The molecular structure of “[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H, 13C NMR, and UV-Vis spectrometry can be used to analyze the structure of the molecule .Chemical Reactions Analysis
The pyrrolidine ring in “[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” can undergo various chemical reactions. For example, the ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized, such as with proline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” can be inferred from its structure. For instance, the presence of the pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Organocatalysis
- Synthesis of Diamine Derivatives : Improved reaction conditions for the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, including the use of [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol, have been developed. These derivatives are used as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Chemistry and Synthesis
- Synthesis of β-Amino Esters : [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol derivatives are used in the synthesis of β-amino esters through a domino process involving reduction and conjugate addition steps (Giomi, Alfini, & Brandi, 2011).
- Crystal Structure Analysis : The triprolidinium cation, derived from compounds like [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol, has been studied for its crystal structure, demonstrating interactions and molecular arrangements crucial for understanding chemical reactions (Dayananda et al., 2012).
- Organotin(IV) Complex Synthesis : The compound is used in synthesizing organotin(IV) complexes, which have shown potential in antibacterial activities and could be considered for drug development (Singh, Singh, & Bhanuka, 2016).
Zukünftige Richtungen
The future directions for “[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
[1-(2-aminophenyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-2,5-6,9,14H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZCFSWWOWUBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



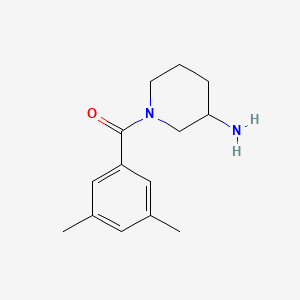
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
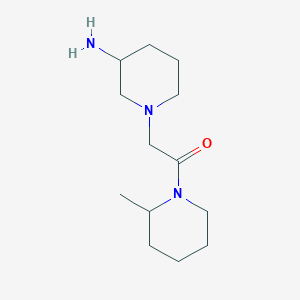
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
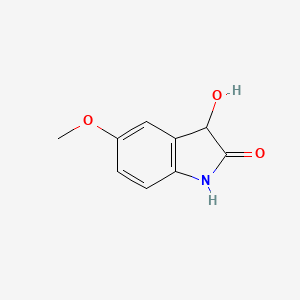
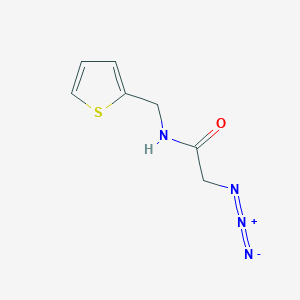
![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)

![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)



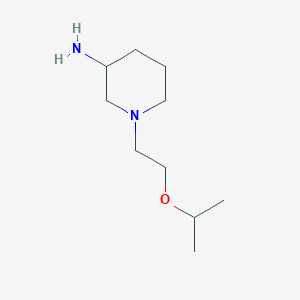
![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)